3-Chloro-2-(pyridin-3-yloxy)aniline 3-Chloro-2-(pyridin-3-yloxy)aniline
Brand Name: Vulcanchem
CAS No.: 869945-98-2
VCID: VC4903029
InChI: InChI=1S/C11H9ClN2O/c12-9-4-1-5-10(13)11(9)15-8-3-2-6-14-7-8/h1-7H,13H2
SMILES: C1=CC(=C(C(=C1)Cl)OC2=CN=CC=C2)N
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.66

3-Chloro-2-(pyridin-3-yloxy)aniline

CAS No.: 869945-98-2

Cat. No.: VC4903029

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.66

* For research use only. Not for human or veterinary use.

3-Chloro-2-(pyridin-3-yloxy)aniline - 869945-98-2

Specification

CAS No. 869945-98-2
Molecular Formula C11H9ClN2O
Molecular Weight 220.66
IUPAC Name 3-chloro-2-pyridin-3-yloxyaniline
Standard InChI InChI=1S/C11H9ClN2O/c12-9-4-1-5-10(13)11(9)15-8-3-2-6-14-7-8/h1-7H,13H2
Standard InChI Key GVHXELSOINPUQV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)OC2=CN=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-Chloro-2-(pyridin-3-yloxy)aniline comprises:

  • A benzene ring with an amino group (-NH2_2) at position 1, a chlorine atom at position 3, and a pyridin-3-yloxy group at position 2.

  • A pyridine ring connected via an oxygen atom, introducing nitrogen heteroatoms that enhance polarity and hydrogen-bonding potential.

Table 1: Key Structural and Computational Data

PropertyValueSource
Molecular FormulaC11H9ClN2O\text{C}_{11}\text{H}_{9}\text{ClN}_2\text{O}
Molecular Weight220.66 g/mol
SMILESC1=CC(=C(C(=C1)Cl)OC2=CN=CC=C2)N
InChIKeyGVHXELSOINPUQV-UHFFFAOYSA-N
XLogP32.7 (estimated)

Physical Properties

Experimental data on physicochemical properties are sparse, but computational predictions provide insights:

  • Boiling Point: 330.2 ± 37.0 °C (estimated) .

  • Density: 1.3 ± 0.1 g/cm³ .

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic rings; better solubility in polar aprotic solvents like DMSO or DMF.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions:

  • Chlorination of Aniline Precursors:

    • Starting with 2-aminophenol, chlorination at position 3 using Cl2_2 or SO2_2Cl2_2 yields 3-chloro-2-aminophenol.

  • Etherification with Pyridine:

    • Reaction of 3-chloro-2-aminophenol with 3-hydroxypyridine under Mitsunobu conditions (DIAD, PPh3_3) forms the pyridinyloxy linkage .

Reaction Scheme:

3-Chloro-2-aminophenol+3-HydroxypyridineDIAD, PPh33-Chloro-2-(pyridin-3-yloxy)aniline\text{3-Chloro-2-aminophenol} + \text{3-Hydroxypyridine} \xrightarrow{\text{DIAD, PPh}_3} \text{3-Chloro-2-(pyridin-3-yloxy)aniline}

Functionalization Reactions

  • Acetylation: The amino group reacts with acetyl chloride to form acetamide derivatives, enhancing stability for further reactions.

  • Diazotization: Forms diazonium salts for coupling with aromatic rings, useful in azo dye synthesis .

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